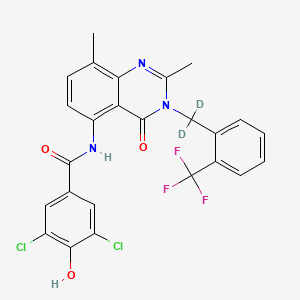![molecular formula C42H44N10O4 B12377277 5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)
5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazolo[3,4-d]pyrimidine, isoquinoline, piperidine, and isoindole-dione moieties, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct specific parts of the molecule. The synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 2,6-dimethylanilino group: This step may involve nucleophilic substitution or coupling reactions.
Construction of the isoquinoline moiety: This can be synthesized through Pictet-Spengler reactions or other cyclization methods.
Formation of the piperidine ring: This may involve reductive amination or other ring-forming reactions.
Attachment of the isoindole-dione group: This step may involve condensation reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Coupling reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the isoindole-dione group may yield a dihydroisoindole derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or activating their functions.
Interacting with nucleic acids: Modulating gene expression or protein synthesis.
Affecting cellular pathways: Influencing signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities.
Isoquinoline derivatives: Used in medicinal chemistry for their pharmacological properties.
Piperidine derivatives: Commonly found in many natural products and pharmaceuticals.
Isoindole-dione derivatives: Known for their applications in materials science.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C42H44N10O4 |
|---|---|
分子量 |
752.9 g/mol |
IUPAC名 |
5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H44N10O4/c1-24-5-4-6-25(2)36(24)46-37-33-21-43-42(47-38(33)49(3)48-37)44-29-8-7-27-15-16-50(23-28(27)19-29)22-26-13-17-51(18-14-26)30-9-10-31-32(20-30)41(56)52(40(31)55)34-11-12-35(53)45-39(34)54/h4-10,19-21,26,34H,11-18,22-23H2,1-3H3,(H,46,48)(H,43,44,47)(H,45,53,54) |
InChIキー |
WIAKHDZSMZDZQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=NN(C3=NC(=NC=C23)NC4=CC5=C(CCN(C5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



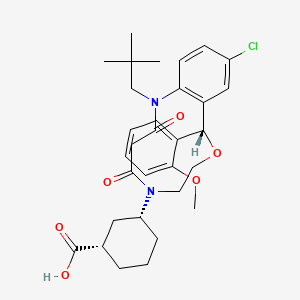
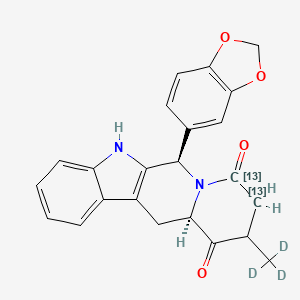

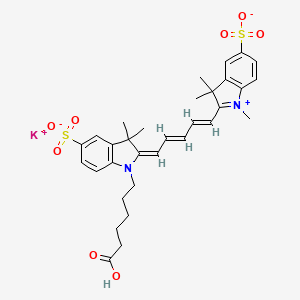

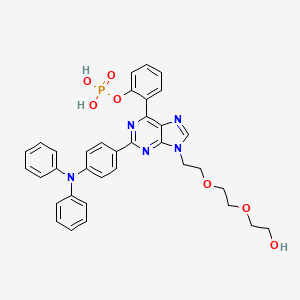
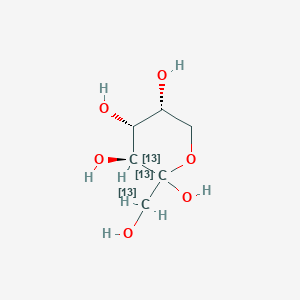
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
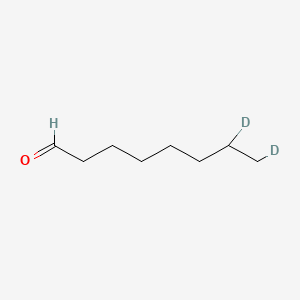
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
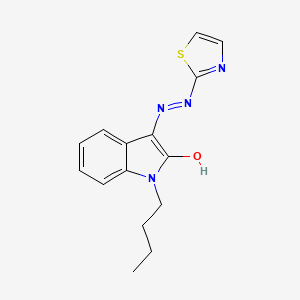
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
